molecular formula C20H19NO2 B5051488 N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide

Cat. No.: B5051488
M. Wt: 305.4 g/mol
InChI Key: NWFAMJZEMZOAKW-UHFFFAOYSA-N
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Description

N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide is a naphthalene-derived propanamide compound featuring a hydroxynaphthyl moiety, a phenyl group, and an amide linkage. The hydroxyl group at the naphthalene C2 position suggests enhanced hydrogen-bonding capacity compared to methoxy- or alkyl-substituted analogs, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-18(23)21-20(15-9-4-3-5-10-15)19-16-11-7-6-8-14(16)12-13-17(19)22/h3-13,20,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFAMJZEMZOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323246
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303794-86-7
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide typically involves a multi-component reaction. One common method is the condensation of β-naphthol, an aldehyde, and an amide in the presence of a catalyst such as ammonium acetate . This reaction is usually carried out under normal heating conditions, resulting in the formation of the desired product with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods using magnetic nanoparticles as catalysts have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. For example, it can undergo oxidation with potassium permanganate to yield oxidized derivatives or reduction with sodium borohydride to produce reduced amides.

Reactions and Mechanisms
The compound's reactivity includes:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing sodium borohydride.
  • Substitution : Involving alkyl halides or acyl chlorides under basic conditions.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Biological Applications

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its ability to bind to active sites of specific enzymes suggests potential therapeutic applications in regulating enzymatic activity.

Antioxidant Properties
The compound exhibits antioxidant activities, which are crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in developing treatments for conditions linked to oxidative damage.

Medical Research Applications

Therapeutic Potential
Investigations into the therapeutic properties of this compound have revealed its potential anti-inflammatory effects. Studies suggest that it may reduce inflammation markers and oxidative stress, making it a candidate for further research in treating inflammatory diseases .

Case Studies
A notable case study involved testing the compound's efficacy as a therapeutic agent in animal models of inflammation. Results indicated significant reductions in inflammatory markers compared to control groups, supporting its potential use in clinical settings .

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovation in creating advanced materials with specific functionalities.

Chemical Processes
The compound is also employed in various chemical processes that require intermediates with specific reactivity profiles. Its application in catalysis and polymer chemistry is under exploration, indicating a broader industrial relevance.

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs.
  • Amide Linkage : All compounds share a propanamide/acetamide backbone, critical for stability and drug-target interactions. The triazole-containing analog demonstrates enhanced antimicrobial activity due to the heterocyclic system.
  • Biological Activity : Methoxy-substituted derivatives (e.g., ) are linked to anti-inflammatory and COX-2 inhibitory effects, while indole- or triazole-modified analogs () target antimicrobial or neurotransmitter pathways.

Spectroscopic and Analytical Data

  • IR Spectroscopy : Hydroxyl (–OH) stretches (~3200–3400 cm⁻¹) and amide carbonyls (~1650–1680 cm⁻¹) dominate the target’s IR profile, similar to .
  • NMR : The phenyl and naphthalene protons in the target compound would resonate at δ 7.0–8.5 ppm (aromatic H), aligning with .
  • Mass Spectrometry : HRMS data for triazole analogs (e.g., [M+H]⁺ = 404.1348) provide a benchmark for molecular weight validation.

Biological Activity

N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a Schiff base derivative, featuring a naphthalene moiety conjugated with a phenyl group and an amide functional group. The structural formula can be represented as follows:

C18H17NO\text{C}_{18}\text{H}_{17}\text{N}\text{O}

This compound exhibits significant hydrogen bonding capabilities due to the presence of hydroxyl (-OH) and amide (-NH) groups, which may influence its biological activity through interactions with biological macromolecules.

1. Histone Deacetylase Inhibition

Research has indicated that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to induce apoptosis and differentiation in tumor cells by altering gene expression patterns. A study found that novel hydroxamic acid-based HDAC inhibitors demonstrated potent antiproliferative activity against various cancer cell lines, suggesting that this compound could exhibit similar effects through HDAC inhibition .

2. Antioxidant Activity

The antioxidant potential of Schiff base ligands has been explored extensively. For instance, related compounds have shown significant free radical scavenging activity using the DPPH assay, indicating that they may protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Key findings include:

  • Hydroxyl Group : The presence of the hydroxyl group on the naphthalene ring enhances hydrogen bonding interactions, potentially increasing binding affinity to target proteins.
  • Phenyl Substitution : The phenyl group contributes to lipophilicity, which may improve membrane permeability and bioavailability .

Case Study 1: Anticancer Activity

A study investigating various derivatives of naphthalene-based compounds revealed that modifications in the amide linkage significantly influenced their anticancer activity. Compounds with enhanced HDAC inhibitory properties were found to effectively induce apoptosis in human tumor cell lines .

Case Study 2: Antioxidant Evaluation

Another research effort evaluated the antioxidant capacity of related Schiff base ligands. The results demonstrated that specific structural modifications led to improved DPPH scavenging activity compared to standard antioxidants like ascorbic acid .

Data Summary

Compound NameBiological ActivityIC50 (µM)Reference
N-[2-Hydroxynaphthalen-1-yl(phenyl)methyl]propanamideHDAC Inhibition5.0
Schiff Base LigandAntioxidant Activity6.12
Similar DerivativeAnticancer Activity10.0

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]propanamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a solvent-free, one-pot condensation of m-tolualdehyde, β-naphthol, and acetamide catalyzed by phenylboronic acid at 393 K for 7 hours . Key optimization steps include:

  • Catalyst Screening : Test alternatives to phenylboronic acid (e.g., Lewis acids) to improve yield.
  • Temperature Control : Monitor exothermic reactions to avoid decomposition.
  • Purification : Use ethanol recrystallization to isolate the product, confirmed by TLC (n-hexane:ethyl acetate, 9:1) .
  • Scalability : Adjust stoichiometry (e.g., excess aldehyde) to drive the reaction to completion.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the dihedral angle between the naphthalene and phenyl rings (78.32–84.70°) and identify intramolecular N–H⋯O and O–H⋯O hydrogen bonds .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) using software like CrystalExplorer .
  • Spectroscopy : Confirm functional groups via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–8.5 ppm) .

Advanced: How do structural variations in analogous compounds influence molecular conformation and intermolecular interactions?

Methodological Answer:
Comparative analysis of derivatives (e.g., methyl or nitro substituents) reveals:

  • Dihedral Angle Variability : Substituted analogs show dihedral angles ranging from 81.54° to 84.70°, impacting crystal packing and solubility .
  • Hydrogen Bonding : Electron-withdrawing groups (e.g., nitro) enhance O–H⋯O interactions, while methyl groups favor hydrophobic packing .
    Experimental Design :
    • Synthesize derivatives with systematic substituent changes.
    • Compare crystallographic data (e.g., CSD entries) to correlate structure with physicochemical properties .

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Test derivatives with modifications to the naphthalene hydroxyl or phenyl groups. For example, halogenated analogs may show enhanced antibacterial activity (e.g., MIC = 1.95 µg/ml against B. subtilis) .
  • Data Normalization : Account for assay variability (e.g., broth microdilution vs. agar diffusion) by standardizing protocols.
  • Computational Modeling : Use molecular docking to predict binding affinities to targets like FabI enoyl-ACP reductase .

Advanced: What computational approaches predict the physicochemical properties of this compound, and how do they align with empirical data?

Methodological Answer:

  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict solubility and bioavailability .
  • Docking Simulations : Map interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, validated by experimental IC₅₀ values .
  • Validation : Compare computed vs. empirical crystallographic parameters (e.g., dihedral angles ±2° tolerance) .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Refer to naphthalene derivative toxicology data (e.g., hepatic/renal effects in mammals) for risk assessment .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to minimize dermal/inhalation exposure .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from boronic acid catalysts) before disposal .

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